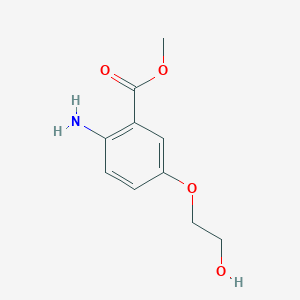
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like 2-Aminothiazole and 2-Methylthiazole share the thiazole ring structure.
Pyridine derivatives: Compounds such as 4-Pyridinecarboxylic acid and 2,6-Lutidine contain the pyridine ring.
Uniqueness
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is unique due to the combination of both thiazole and pyridine rings in its structure.
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-2-4-11-5-3-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
HEOFSJSEPHESIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE](/img/structure/B8676168.png)



![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol](/img/structure/B8676191.png)

![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)
![2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine](/img/structure/B8676220.png)
